![molecular formula C18H15BrN2O2 B2816402 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide CAS No. 1788846-63-8](/img/structure/B2816402.png)
5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide” is a chemical compound. It has a linear formula of C19H15BrN2O2 . Its CAS Number is 508227-25-6 and its molecular weight is 383.248 .
Molecular Structure Analysis
The molecular structure of “5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide” is complex. It involves a pyridine ring and a naphthalene ring . More detailed structural analysis would require advanced techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Affinity
Research on nicotinamide derivatives, such as the study by Hirokawa, Yoshida, and Kato (1998), highlights the synthesis of compounds with potent affinities for 5-HT3 and dopamine D2 receptors, demonstrating the relevance of bromo-substituted nicotinamides in neuropharmacology and their potential as therapeutic agents (Hirokawa, Yoshida, & Kato, 1998).
Molecular Modification for Enhanced Activity
Gao et al. (2019) explored the structural modification of NNMT inhibitors, revealing that incorporating a naphthalene moiety significantly increases the activity of bisubstrate-like inhibitors. This research underlines the importance of structural analogs in developing more effective drugs for diseases associated with NNMT overexpression (Gao et al., 2019).
Antimicrobial and Anticancer Properties
Studies on bromo-substituted naphthalene derivatives, as investigated by Sherkar and Bhandarkar (2015), have shown excellent antimicrobial activities, pointing towards the potential of these compounds in combating microbial infections (Sherkar & Bhandarkar, 2015).
Discovery of SIRT2 Inhibitors
Cui et al. (2014) identified novel SIRT2 inhibitors using a fragment-based approach, which included the use of naphthalene-benzamides and -nicotinamides. Their work contributes to understanding the role of SIRT2 in health and disease, providing a foundation for the development of selective inhibitors as therapeutic agents (Cui et al., 2014).
Green Chemical Methods
Research by Boovanahalli, Kim, and Chi (2004) on the cleavage of ethers using ionic liquid halide demonstrates the application of green chemistry principles in synthetic processes, which may be relevant for the synthesis and modification of compounds like 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide (Boovanahalli, Kim, & Chi, 2004).
Wirkmechanismus
Target of Action
The primary targets of the compound “5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide” are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Indole derivatives, however, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities
Result of Action
For example, some indole derivatives have shown anti-inflammatory and analgesic activities
Eigenschaften
IUPAC Name |
5-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-14-8-13(9-20-10-14)18(23)21-11-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-10,17,22H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCHFXBAWFMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CN=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.